molecular formula C21H19N3O5S B3878977 N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thiophenecarbohydrazide

N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thiophenecarbohydrazide

Cat. No.: B3878977
M. Wt: 425.5 g/mol
InChI Key: QSPNCNBJZBRXKP-LPYMAVHISA-N
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Description

N-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thiophenecarbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thiophenecarbohydrazide is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and microorganisms. The compound has also been found to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
Studies have shown that N-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thiophenecarbohydrazide has biochemical and physiological effects on cells and organisms. The compound has been found to induce apoptosis in cancer cells and inhibit the growth of microorganisms. It has also been found to protect cells from oxidative damage and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thiophenecarbohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. The compound is also stable and can be stored for long periods. However, one limitation of using this compound in lab experiments is the lack of information on its toxicity and safety profile.

Future Directions

There are several future directions for the study of N-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thiophenecarbohydrazide. One direction is to investigate its potential as a drug delivery system for anticancer drugs. Another direction is to study its potential as a fluorescent probe for detecting metal ions in biological samples. Further studies are also needed to determine the toxicity and safety profile of the compound. Finally, the compound could be modified to improve its properties and enhance its potential applications in various fields of science.
Conclusion
In conclusion, N-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thiophenecarbohydrazide is a chemical compound with potential applications in various fields of science. The compound has antimicrobial, anticancer, and antioxidant properties, and it has been studied for its potential use in drug delivery systems and as a fluorescent probe for detecting metal ions. Further studies are needed to fully understand the mechanism of action and toxicity profile of the compound.

Scientific Research Applications

N-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thiophenecarbohydrazide has been studied for its potential applications in various fields of science. It has been found to have antimicrobial, anticancer, and antioxidant properties. The compound has also been studied for its potential use in drug delivery systems and as a fluorescent probe for detecting metal ions.

Properties

IUPAC Name

N-[(E)-[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-2-28-19-12-16(13-22-23-21(25)20-4-3-11-30-20)7-10-18(19)29-14-15-5-8-17(9-6-15)24(26)27/h3-13H,2,14H2,1H3,(H,23,25)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPNCNBJZBRXKP-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CS2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CS2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thiophenecarbohydrazide
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N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thiophenecarbohydrazide
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N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thiophenecarbohydrazide
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N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thiophenecarbohydrazide
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N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thiophenecarbohydrazide
Reactant of Route 6
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N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thiophenecarbohydrazide

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